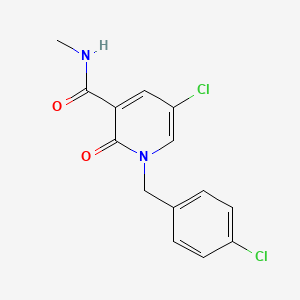

5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

5-Chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridine-derived carboxamide featuring a dichlorinated aromatic system. Its molecular structure includes a 5-chloro-substituted pyridine core, a 4-chlorobenzyl group at the 1-position, and an N-methyl carboxamide moiety at the 3-position.

Properties

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-17-13(19)12-6-11(16)8-18(14(12)20)7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARHNNNDELTXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known by its CAS number 339024-64-5, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂Cl₂N₂O₂ |

| Molecular Weight | 311.16 g/mol |

| CAS Number | 339024-64-5 |

| Synonyms | 5-chloro-1-(4-chlorophenyl)methyl-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that the compound has moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound shows potential as an inhibitor of certain enzymes, which may play a role in its therapeutic effects .

- Anticancer Properties : Some studies have indicated that derivatives of similar pyridinecarboxamide compounds exhibit anticancer activity, suggesting potential applications in cancer therapy .

Antibacterial Activity

A study conducted on synthesized derivatives of pyridinecarboxamide demonstrated significant antibacterial effects. The compound was tested against several bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

The results indicated that the compound's structure contributes to its ability to disrupt bacterial cell walls or inhibit critical metabolic pathways .

Anticancer Potential

Research exploring the anticancer effects of similar compounds revealed that they could induce apoptosis in cancer cells via multiple pathways, including the modulation of apoptotic proteins and cell cycle arrest . For instance, a related study highlighted the importance of substituents on the pyridine ring in enhancing anticancer activity.

Enzyme Inhibition Studies

In vitro studies have shown that the compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. This includes significant inhibition against urease and acetylcholinesterase, which are critical in managing conditions such as obesity and Alzheimer's disease .

Comparison with Similar Compounds

5-Chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 338981-09-2)

- Molecular Formula : C₁₇H₁₉Cl₂N₃O₂

- Molecular Weight : 368.26 g/mol

- Key Differences: The N-methyl group in the target compound is replaced by a 2-(dimethylamino)ethyl side chain. XLogP3: 2.9, indicating moderate lipophilicity, comparable to the N-methyl analog .

5-Chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 242797-25-7)

- Molecular Formula : C₂₀H₁₂Cl₄N₂O₂

- Key Differences: The 4-chlorobenzyl group is replaced with a 2,4-dichlorobenzyl substituent, and the N-methyl is substituted with a 3,5-dichlorophenyl group.

tert-Butyl 4-(2-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-oxoethyl)piperidine-1-carboxylate

- Key Differences :

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The 2,4-dichlorobenzyl analog’s increased halogenation likely enhances target affinity (e.g., for hydrophobic binding pockets) but raises toxicity risks due to bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.